Milciclib Maleate

Description

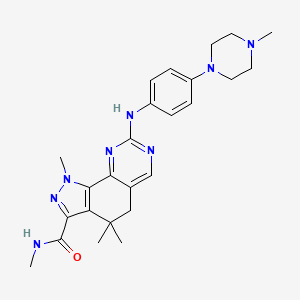

This compound is the maleate salt form of milciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure of Parent

Properties

CAS No. |

802539-81-7 |

|---|---|

Molecular Formula |

C29H36N8O5 |

Molecular Weight |

576.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide |

InChI |

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

DGVCEXQFNYYRQI-BTJKTKAUSA-N |

Isomeric SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

802539-81-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |

Origin of Product |

United States |

Foundational & Exploratory

Milciclib Maleate: A Multi-Kinase Inhibitor Targeting Cell Cycle and Survival Pathways in Cancer

An In-depth Technical Guide on the Mechanism of Action

This whitepaper provides a comprehensive overview of the molecular mechanisms of milciclib maleate, a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical data supporting milciclib's potential as an anti-cancer therapeutic.

Core Mechanism of Action: Dual Inhibition of CDKs and TRKs

This compound (formerly known as PHA-848125) is an orally bioavailable, ATP-competitive inhibitor that exerts its anti-neoplastic effects by targeting key regulators of cell proliferation and survival.[1][2] Its primary mechanism involves the dual inhibition of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[1][3]

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and mRNA processing.[4] Dysregulation of CDK activity is a common feature of many cancers, leading to uncontrolled cell proliferation.[5] Milciclib potently inhibits a broad range of CDKs, with a particularly high affinity for CDK2.[2] By inhibiting these kinases, milciclib can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in tumor cells.[1][6]

In addition to its effects on CDKs, milciclib also inhibits Tropomyosin receptor kinase A (TRKA), a neurotrophin receptor that is mutated and overexpressed in various cancer types.[1][7] The inhibition of TRKA can disrupt downstream signaling pathways involved in cell growth and survival.[1]

Quantitative Analysis of Kinase Inhibition

Milciclib has been shown to inhibit a panel of cyclin-dependent kinases and TRKA with varying potencies. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Cyclin A / CDK2 | 45[1][2][3] |

| TRKA | 53[1][3] |

| Cyclin H / CDK7 | 150[1] |

| Cyclin D1 / CDK4 | 160[1] |

| Cyclin E / CDK2 | 363[1] |

| Cyclin B / CDK1 | 398[1] |

Cellular Effects of Milciclib in Cancer Models

The inhibitory action of milciclib on CDKs and TRKs translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Cell Cycle Arrest

A hallmark of milciclib's cellular activity is the induction of G1 phase cell cycle arrest.[1] This effect is a direct consequence of CDK inhibition, which prevents the phosphorylation of key substrates required for cell cycle progression. For instance, milciclib has been shown to impair the phosphorylation of the retinoblastoma protein (Rb) at sites specific to CDK2 and CDK4.[2] This leads to an accumulation of cells in the G1 phase, thereby halting proliferation.[1] In colorectal cancer cell lines, milciclib treatment led to a significant increase in the proportion of cells in the G1 phase.[8]

Induction of Apoptosis

Milciclib has been demonstrated to induce apoptosis in a dose-dependent manner in various cancer cell types, including colorectal cancer.[8][9] This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of milciclib are associated with alterations in the expression of apoptosis-related proteins.[9]

Downstream Signaling Modulation

Beyond its direct effects on cell cycle and apoptosis, milciclib has been observed to modulate other signaling pathways. In melanoma cells, milciclib up-regulates the expression of several tumor suppressor and stress response genes, including PDCD4, DDIT4, and SESN2/sestrin 2.[1]

Visualizing the Mechanism of Action

To illustrate the key molecular interactions and cellular consequences of milciclib treatment, the following diagrams have been generated.

Caption: Milciclib's dual inhibition of TRKA and CDKs.

Caption: Milciclib induces G1 phase cell cycle arrest.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of milciclib.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with increasing concentrations of milciclib (e.g., 3.2 nM to 32 µM) in triplicate and incubate for a specified period (e.g., 72 hours).[6] Include an untreated control.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Lysis: Lyse the cells with a solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide).[2]

-

Absorbance Reading: After overnight incubation, measure the absorbance at 595 nm using a microplate reader.[2]

-

Data Analysis: Calculate cell survival as a percentage of the untreated control and determine the IC50 value.[6]

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with milciclib (e.g., 100 nM or 1 µM) for a specified time (e.g., 72 hours).[6]

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Hoechst or Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptotic cells.

Methodology:

-

Cell Treatment: Treat cells with various concentrations of milciclib for a defined period (e.g., 72 hours).[6]

-

Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[6]

Clinical Development and Future Directions

Milciclib has undergone evaluation in several Phase I and Phase II clinical trials for various solid tumors, including thymic carcinoma, hepatocellular carcinoma (HCC), and non-small cell lung cancer (NSCLC).[5][10][11] In a Phase IIa study in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib, milciclib monotherapy was well-tolerated and met the primary endpoint of safety.[5][12] The study also showed encouraging signs of efficacy, with a median time to progression of 5.9 months and a clinical benefit rate of 64.3% in evaluable patients.[12]

The broad-spectrum kinase inhibitory profile of milciclib, combined with its manageable safety profile, suggests its potential for use both as a monotherapy and in combination with other anti-cancer agents.[10][12] Further clinical investigation is warranted to fully elucidate the therapeutic potential of milciclib in various oncology indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Milciclib (PHA-848125) | CDK/TRK inhibitor | Probechem Biochemicals [probechem.com]

- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tizianalifesciences.com [tizianalifesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. tizianalifesciences.com [tizianalifesciences.com]

- 12. targetedonc.com [targetedonc.com]

Milciclib Maleate: A Technical Guide to its CDK1 and CDK2 Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Milciclib's Kinase Inhibition

Milciclib Maleate (formerly known as PHA-848125) is an orally bioavailable small molecule that functions as a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] Its primary mechanism of action involves targeting key regulators of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides an in-depth analysis of Milciclib's inhibitory profile against CDK1 and CDK2, two critical kinases in cell cycle progression. Milciclib has been investigated in clinical trials for various cancers, including thymic carcinoma and hepatocellular carcinoma.[5][6]

Quantitative Inhibition Profile: CDK1 & CDK2

Milciclib demonstrates potent inhibition of CDK2 and notable activity against CDK1. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Milciclib against various CDK-cyclin complexes, providing a clear comparison of its inhibitory potency.

| Target Enzyme | IC50 (nM) | Reference |

| CDK2/cyclin A | 45 | [2][7] |

| CDK2/cyclin E | 363 | [7] |

| CDK1/cyclin B | 398 | [2][7] |

Table 1: Biochemical IC50 values of Milciclib against CDK1 and CDK2 complexes.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Human A2780 cells | Proliferation assay (CellTiter-Glo) | 0.2 | [1] |

| Human HCT-116 cells (colorectal cancer) | Cell viability assay (CCK-8) | 0.275 | [8] |

| Human RKO cells (colorectal cancer) | Cell viability assay (CCK-8) | 0.403 | [8] |

Table 2: Cellular IC50 values of Milciclib in various cancer cell lines.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol outlines a typical biochemical assay to determine the IC50 value of Milciclib against CDK1 and CDK2.

Objective: To quantify the in vitro inhibitory activity of Milciclib against purified CDK1/cyclin B and CDK2/cyclin A enzyme complexes.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. A strong anion exchanger resin is used to separate the phosphorylated substrate from the unreacted [γ-33P]ATP.[9]

Materials:

-

Purified, active CDK1/cyclin B and CDK2/cyclin A enzymes.

-

Histone H1 as a substrate.[10]

-

[γ-33P]ATP.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase reaction buffer (specific composition may vary, but typically contains MgCl2, DTT, and a buffering agent like HEPES).

-

Dowex 1X8 anion exchange resin.

-

Scintillation cocktail and a scintillation counter.

-

384-well plates.

Procedure:

-

Compound Dilution: Prepare a serial dilution of Milciclib in the kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase reaction buffer.

-

Diluted Milciclib or vehicle (DMSO) control.

-

CDK1/cyclin B or CDK2/cyclin A enzyme.

-

Substrate (Histone H1).

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. Assays are typically run at ATP concentrations close to the Michaelis-Menten constant (Km) for each enzyme.[9]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).[10]

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of unlabeled ATP).

-

Separation: Transfer the reaction mixture to a filter plate containing the Dowex resin. The negatively charged phosphopeptide product binds to the resin, while the unreacted, negatively charged [γ-33P]ATP flows through.

-

Washing: Wash the resin multiple times to remove any remaining unbound radioactivity.

-

Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Milciclib concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (Luminescent)

This protocol describes a common method to assess the effect of Milciclib on the proliferation of cancer cells.

Objective: To determine the IC50 value of Milciclib based on its ability to inhibit the growth of a cancer cell line.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP present, which is an indicator of metabolically active cells.[11] A decrease in ATP levels correlates with a reduction in cell viability.

Materials:

-

Human cancer cell line (e.g., A2780, HCT-116).

-

Complete cell culture medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

CellTiter-Glo® Reagent.

-

96-well opaque-walled plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with a serial dilution of Milciclib. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[8][11]

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the Milciclib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for IC50 determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C29H36N8O5 | CID 46937352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]

- 9. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]

- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

The Role of Milciclib Maleate in TrkA Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milciclib Maleate (PHA-848125A) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1] While its role as a pan-CDK inhibitor is well-documented, its potent inhibition of TrkA presents a distinct and compelling mechanism of action with significant therapeutic potential in oncology. This technical guide provides an in-depth analysis of the core aspects of TrkA inhibition by this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental methodologies used for its characterization.

The TrkA Signaling Pathway

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for Nerve Growth Factor (NGF).[2] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2][3] This activation initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation. The three primary signaling cascades activated by TrkA are:

-

The Ras/MAPK Pathway: This pathway is pivotal for neuronal differentiation and survival.[2][4]

-

The PI3K/Akt Pathway: This cascade is a key mediator of cell survival and growth.[2][3][4]

-

The PLCγ Pathway: This pathway is involved in synaptic plasticity and neurotransmitter release.[2][3]

Dysregulation of the TrkA signaling pathway, often through gene rearrangements or overexpression, is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1]

Caption: The TrkA signaling pathway and the inhibitory action of this compound.

Mechanism of TrkA Inhibition by this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of TrkA. By binding to the ATP-binding pocket of the TrkA receptor, Milciclib prevents the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. Preclinical studies have demonstrated that Milciclib potently inhibits the kinase activity of TrkA in biochemical assays and strongly suppresses NGF-induced TrkA phosphorylation in a dose-dependent manner.

Quantitative Data

The inhibitory activity of this compound against TrkA and a panel of cyclin-dependent kinases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| TrkA | 53 |

| cyclin A/CDK2 | 45 |

| cyclin H/CDK7 | 150 |

| cyclin D1/CDK4 | 160 |

| cyclin E/CDK2 | 363 |

| cyclin B/CDK1 | 398 |

Data sourced from MedChemExpress and Selleck Chemicals.[5][6]

Preclinical and Clinical Evidence

Preclinical Studies

In preclinical models, Milciclib has demonstrated significant antitumor activity in various human tumor xenografts. While the contribution of CDK inhibition is significant, the inhibition of TrkA signaling is also a key component of its anti-cancer effects, particularly in tumors with TrkA pathway activation. For instance, in a triple-negative breast cancer xenograft mouse model, orally administered milciclib resulted in the inhibition of tumor growth and metastatic progression.

Clinical Trials

This compound has been evaluated in several Phase I and II clinical trials for various solid tumors.

-

Hepatocellular Carcinoma (HCC): In a Phase IIa trial for patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib, Milciclib monotherapy was well-tolerated and showed encouraging clinical activity.[7] At the 6-month mark, the clinical benefit rate was 64.3% among 28 evaluable patients, with a median time to progression of 5.9 months.[7]

-

Thymic Carcinoma: Two Phase II studies in patients with advanced type B3 thymomas and thymic carcinoma demonstrated that oral treatment with Milciclib met its primary endpoint of progression-free survival at 3 months and the secondary endpoint of overall survival.[8] Notably, some patients received the drug for over five years, indicating good long-term tolerability.[8]

While these trials have shown promising results, further studies with integrated biomarker analysis are needed to specifically delineate the contribution of TrkA inhibition to the clinical outcomes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of Milciclib against TrkA and CDKs is typically determined using a biochemical kinase inhibition assay.

Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture containing recombinant TrkA kinase, a specific peptide substrate, and ATP traced with [γ-33P]ATP in an optimized kinase buffer is prepared in 384-well plates.[9]

-

Inhibitor Addition: this compound is added to the wells at various concentrations.

-

Kinase Reaction: The plates are incubated at 37°C to allow the kinase to phosphorylate the substrate.

-

Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-33P]ATP, often using a strong anion exchanger resin.[9]

-

Quantification: The amount of 33P incorporated into the substrate is quantified using a suitable method, such as scintillation counting.

-

IC50 Calculation: The percentage of inhibition at each Milciclib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Cellular Assay for Inhibition of NGF-Induced TrkA Phosphorylation (Western Blot)

This assay evaluates the ability of Milciclib to inhibit TrkA activation in a cellular context.

Methodology:

-

Cell Culture and Serum Starvation: Cells expressing TrkA (e.g., PC12 cells or engineered cell lines) are cultured to a suitable confluency and then serum-starved for several hours to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Pre-treatment: The serum-starved cells are pre-treated with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

NGF Stimulation: The cells are then stimulated with a known concentration of NGF (e.g., 50-100 ng/mL) for a short duration (e.g., 5-15 minutes) to induce TrkA phosphorylation.

-

Cell Lysis: The cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA. Subsequently, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The ratio of p-TrkA to total TrkA is calculated to determine the extent of inhibition by Milciclib.

Conclusion

This compound is a potent dual inhibitor of CDKs and TrkA. Its ability to effectively block the NGF-TrkA signaling pathway provides a strong rationale for its development in cancers driven by TrkA dysregulation. The quantitative data from biochemical assays confirm its high potency against TrkA. Preclinical and clinical studies have demonstrated its anti-tumor efficacy and manageable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Milciclib's TrkA inhibitory activity. Future research focusing on identifying predictive biomarkers of response to TrkA inhibition will be crucial for optimizing the clinical application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. TrkA expression directs the anti-neoplastic activity of MLK3 inhibitors in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Pharmacology of Milciclib Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milciclib, also known as PHA-848125, is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2] Its mechanism of action involves the competitive inhibition of ATP at the kinase domain, leading to cell cycle arrest and apoptosis in susceptible tumor cells.[3][4] Preclinical studies have demonstrated its potential as a monotherapy and in combination with other anticancer agents across a range of solid and hematological malignancies. This technical guide provides a comprehensive overview of the preclinical pharmacology of Milciclib Maleate, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental protocols.

Mechanism of Action

Milciclib is a potent inhibitor of several key kinases involved in cell cycle regulation and oncogenic signaling. Its primary targets are the cyclin-dependent kinases, particularly CDK2, for which it shows high affinity.[3][5] By inhibiting CDKs, Milciclib disrupts the phosphorylation of proteins crucial for cell cycle progression, leading to a G1 phase arrest.[3][5] Furthermore, Milciclib inhibits TrkA, a receptor tyrosine kinase often implicated in cancer cell proliferation and survival.[2][3]

Signaling Pathway

The primary signaling cascade affected by Milciclib is the CDK-retinoblastoma protein (Rb) pathway. In a normal cell cycle, CDKs phosphorylate Rb, leading to the release of E2F transcription factors and subsequent transcription of genes required for S-phase entry. Milciclib's inhibition of CDKs prevents Rb phosphorylation, thereby maintaining the Rb-E2F complex and halting the cell cycle in the G1 phase.

In Vitro Studies

Kinase Inhibition Profile

Milciclib has been profiled against a panel of kinases, demonstrating potent inhibitory activity against several CDKs and TrkA. The half-maximal inhibitory concentrations (IC50) from biochemical assays are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference(s) |

| CDK2/Cyclin A | 45 | [3][4] |

| TrkA | 53 | [3][4] |

| CDK7/Cyclin H | 150 | [3][4] |

| CDK4/Cyclin D1 | 160 | [3][4] |

| CDK5/p35 | 265 | [3] |

| CDK2/Cyclin E | 363 | [4] |

| CDK1/Cyclin B | 398 | [3][4] |

Table 1: Biochemical Kinase Inhibition Profile of Milciclib.

Cellular Proliferation Assays

The anti-proliferative activity of Milciclib has been evaluated in various cancer cell lines. The IC50 values for cell growth inhibition are presented below.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A2780 | Ovarian Carcinoma | 0.2 | [3] |

| HCT116 | Colorectal Carcinoma | 0.275 | [6][7] |

| RKO | Colorectal Carcinoma | 0.403 | [6][7] |

| HepG2.215 | Hepatocellular Carcinoma | 1.3 | [8] |

Table 2: Anti-proliferative Activity of Milciclib in Cancer Cell Lines.

Effects on Cell Cycle and Apoptosis

Consistent with its mechanism of action, Milciclib induces a concentration-dependent G1 phase arrest in cancer cells.[3] This is accompanied by a reduction in the phosphorylation of the retinoblastoma protein (pRb) at sites specific to CDK2 and CDK4.[3] Furthermore, Milciclib treatment leads to an increase in the expression of cell cycle inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor p53.[3] In colorectal cancer cell lines, Milciclib has been shown to induce apoptosis in a dose-dependent manner.[7]

In Vivo Studies

The anti-tumor efficacy of Milciclib has been demonstrated in several preclinical animal models of cancer.

Xenograft and Carcinogen-Induced Tumor Models

Oral administration of Milciclib has shown significant anti-tumor activity in various human xenograft models and carcinogen-induced tumors.[3][9]

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |

| A2780 Xenograft | Ovarian Carcinoma | Repeated daily treatments | Good efficacy and well-tolerated | [3][9] |

| K-Ras(G12D)LA2 Mice | Lung Adenocarcinoma | 40 mg/kg, twice daily for 10 days (oral) | Significant tumor growth inhibition | [3][9] |

| DMBA-induced Rat Model | Mammary Carcinoma | 5, 10, and 15 mg/kg (oral) | Inhibition of tumor growth | [4][10] |

| Disseminated Leukemia | Primary Human Leukemia | 40 mg/kg, twice daily for 5 days (4 cycles) | Significantly increased survival time | [11] |

Table 3: In Vivo Efficacy of Milciclib in Preclinical Models.

Combination Therapies

Preclinical studies have also explored the synergistic potential of Milciclib with other chemotherapeutic agents. For instance, in combination with temozolomide and O6-benzylguanine (BG), Milciclib showed an additive or synergistic effect on cell growth in melanoma cell lines.[3] In hepatocellular carcinoma models, Milciclib demonstrated synergistic activity with tyrosine kinase inhibitors like sorafenib.[8][12] A Phase I study in patients with refractory solid tumors showed that the combination of Milciclib and gemcitabine was well-tolerated and resulted in encouraging clinical benefit.[13]

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of Milciclib against various kinases was assessed using a strong anion exchanger resin-based assay.

Methodology:

-

Specific peptide or protein substrates are transphosphorylated by their corresponding kinases in the presence of ATP traced with [γ-33P]ATP.

-

The reaction is conducted in optimal buffers and with necessary cofactors.

-

The potency of Milciclib is evaluated by determining the IC50 values from concentration-response curves.[3][9]

Cell Proliferation Assay (MTT Assay)

The effect of Milciclib on the proliferation of cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Graded concentrations of Milciclib are added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized using a lysis buffer.

-

The absorbance is read at 595 nm using a microplate reader.

-

The IC50 is calculated from the dose-response curve.[3]

In Vivo Xenograft Study

The anti-tumor activity of Milciclib in vivo is typically evaluated using xenograft models in immunocompromised mice.

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Milciclib is administered orally at specified doses and schedules.

-

Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.[10]

Conclusion

The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its multi-kinase inhibitory profile, particularly against key CDKs and TrkA, provides a sound mechanistic basis for its anti-proliferative and pro-apoptotic effects observed in a variety of cancer models. The in vivo studies have demonstrated significant anti-tumor activity at well-tolerated doses, both as a monotherapy and in combination with other agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Milciclib in the treatment of human cancers.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]

- 7. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oatext.com [oatext.com]

- 9. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. apexbt.com [apexbt.com]

- 12. targetedonc.com [targetedonc.com]

- 13. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Milciclib Maleate: A Technical Overview of its Impact on Apoptotic Pathways

Abstract

Milciclib Maleate (PHA-848125) is an orally bioavailable, multi-target kinase inhibitor with potent activity against several cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which Milciclib induces apoptosis in cancer cells. By primarily inhibiting CDK2, Milciclib triggers a cascade of events including cell cycle arrest, upregulation of tumor suppressor proteins like p53, and modulation of the Bcl-2 family of proteins.[3][4] These actions converge on the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation, PARP cleavage, and programmed cell death.[4][5] This document details the signaling pathways, summarizes key quantitative data, and provides relevant experimental protocols for researchers in oncology and drug development.

Core Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition

Milciclib is a potent, ATP-competitive inhibitor of multiple CDKs, with a particularly high affinity for CDK2/cyclin A complexes (IC50 = 45 nM).[3][6] It also demonstrates inhibitory activity against CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TRKA).[1][3][6] The primary mechanism leading to apoptosis is initiated by the inhibition of CDKs that govern cell cycle progression.

The inhibition of CDK2 and CDK4 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains active and bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition. This results in a G1 cell cycle arrest, a critical precursor to the induction of apoptosis.[3] Furthermore, this disruption of the cell cycle is associated with an increased expression of the CDK inhibitors p21(Cip1) and p27(Kip1), and the tumor suppressor protein p53.[3][7]

Induction of the Intrinsic Apoptosis Pathway

Milciclib-induced cell cycle arrest creates a cellular state conducive to apoptosis, which is executed primarily through the intrinsic (mitochondrial) pathway. This process involves the coordinated action of several key regulatory proteins.

-

Upregulation of p53: Milciclib treatment increases the expression of the p53 tumor suppressor protein.[3] p53 acts as a critical sensor of cellular stress, including cell cycle disruption, and can transcriptionally activate pro-apoptotic genes.[8]

-

Modulation of Bcl-2 Family Proteins: The balance between pro- and anti-apoptotic members of the Bcl-2 family is a decisive factor in cell fate.[9][10] Milciclib shifts this balance towards apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein BAX.[4][5] This altered ratio is a direct trigger for mitochondrial outer membrane permeabilization (MOMP).[9]

-

Mitochondrial Disruption and Caspase Activation: The excess of pro-apoptotic proteins like BAX leads to the formation of pores in the mitochondrial membrane, resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytosol.[5] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.[5] Caspase-9, an initiator caspase, then cleaves and activates effector caspases, most notably caspase-3.[5]

-

Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[4] The cleavage of PARP is a definitive hallmark of apoptosis, leading to the systematic dismantling of the cell.[4][5]

Quantitative Analysis of Pro-Apoptotic Effects

The pro-apoptotic activity of Milciclib has been quantified across various cancer cell lines. The data consistently show a dose-dependent inhibition of cell proliferation and induction of apoptosis.

Table 1: Inhibitory Concentrations (IC50) of Milciclib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Citation |

|---|---|---|---|---|

| A2780 | Human Ovarian Cancer | 0.2 | CellTiter-Glo (72h) | [3] |

| MHCC97-H | Hepatocellular Carcinoma | 1.3 | WST-1 | [7][11] |

| HCT116 | Colorectal Cancer | Not specified | CCK-8 | [4] |

| RKO | Colorectal Cancer | Not specified | CCK-8 |[4] |

Table 2: Effect of Milciclib on Apoptosis Induction in Colorectal Cancer (CRC) Cells

| Cell Line | Milciclib Conc. | Incubation Time | Result | Citation |

|---|---|---|---|---|

| HCT116, RKO | Dose-dependent | 72 hours | Significant, dose-dependent increase in the proportion of apoptotic cells. | [4][12] |

| HCT116, RKO | 400 nM | 72 hours | Proliferation inhibition was partially reversed by the apoptosis inhibitor Z-VAD-FMK. |[4] |

Table 3: Modulation of Apoptosis-Related Proteins by Milciclib

| Protein | Effect | Cell Type Context | Citation |

|---|---|---|---|

| Bcl-2 | Downregulation | Colorectal Cancer (CRC) | [4] |

| PARP | Downregulation (total) | Colorectal Cancer (CRC) | [4] |

| Cleaved PARP | Upregulation | Colorectal Cancer (CRC) | [4] |

| p53 | Upregulation | General | [3] |

| p21(Cip1) | Upregulation | General, Hepatocellular Carcinoma (HCC) | [3][7] |

| p27(Kip1) | Upregulation | General | [3] |

| c-Myc | Downregulation | Hepatocellular Carcinoma (HCC) |[7] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate Milciclib's impact on apoptosis.

4.1 Cell Viability Assay (CCK-8 / MTT)

This protocol assesses the effect of Milciclib on cell proliferation and viability.

-

Cell Seeding: Seed cells (e.g., HCT116, RKO) into 96-well plates at a density of approximately 3,000 cells per well and allow them to adhere overnight.[4]

-

Drug Treatment: Treat the cells with graded concentrations of Milciclib (e.g., 200, 400, 800 nM) for a specified period, typically 72 hours.[4] Include a vehicle control (DMSO, not exceeding 0.1%).[4]

-

Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[3][4]

-

Data Acquisition: For CCK-8, measure the absorbance at 450 nm using a microplate reader.[4] For MTT, lyse the cells with a solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide) and read absorbance at 595 nm after overnight incubation.[3]

-

Analysis: Calculate the drug concentration that produces 50% inhibition of cell growth (IC50) by plotting absorbance against the logarithm of the drug concentration.[3]

4.2 Apoptosis Assay (Annexin V / PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of Milciclib for a designated time (e.g., 72 hours).[4]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are classified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis induced by Milciclib.[4]

4.3 Western Blotting

This technique is used to detect changes in the expression levels of specific apoptosis-related proteins.

-

Cell Lysis: Treat cells with Milciclib, then wash with PBS and lyse using RIPA buffer containing a protease inhibitor cocktail.[7]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, PARP, Caspase-3, p53, GAPDH) overnight at 4°C.[4][7]

-

Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Normalize the band intensity of target proteins to a loading control (e.g., GAPDH) to compare expression levels across different treatment conditions.[7]

Conclusion

This compound effectively induces apoptosis in various cancer models through a well-defined mechanism.[4][7] By inhibiting key cyclin-dependent kinases, it enforces a G1 cell cycle arrest, which subsequently triggers the intrinsic mitochondrial apoptosis pathway.[3] The process is characterized by the upregulation of p53, a favorable modulation of the Bcl-2/BAX ratio, activation of the caspase cascade, and PARP cleavage.[3][4][5] The robust, dose-dependent nature of its pro-apoptotic effects, combined with synergistic potential with other agents like TKIs, positions Milciclib as a compound of significant interest for further development in oncology.[7][13] This guide provides the foundational technical details for researchers investigating its therapeutic applications.

References

- 1. Facebook [cancer.gov]

- 2. tizianalifesciences.com [tizianalifesciences.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oatext.com [oatext.com]

- 8. p53 regulates a G2 checkpoint through cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive review of Bcl-2 family proteins in cancer apoptosis: Therapeutic strategies and promising updates of natural bioactive compounds and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. targetedonc.com [targetedonc.com]

Milciclib: A Technical Guide to its Pan-Cyclin-Dependent Kinase Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milciclib (formerly known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs).[1][2][3] CDKs are a family of serine/threonine kinases that are fundamental regulators of the cell cycle; their dysregulation is a hallmark of many cancers.[4] Milciclib's ability to inhibit a broad range of CDKs, in addition to other oncogenic kinases, positions it as a compound of significant interest in oncology research and development.[2][5] This technical guide provides a comprehensive overview of the pan-CDK inhibitory nature of Milciclib, detailing its mechanism of action, quantitative inhibitory data, key experimental methodologies, and the signaling pathways it modulates.

Core Mechanism of Action

Milciclib functions as a potent, ATP-competitive inhibitor, binding to the ATP pocket of target kinases to block their phosphorylating activity.[6][7][8] Its primary targets are the cyclin-dependent kinases, which results in a G1 phase arrest of the cell cycle.[8][9] By inhibiting CDKs, Milciclib prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb).[6] This leads to a halt in cell cycle progression and can induce apoptosis in tumor cells.[10][11]

Beyond its effects on CDKs, Milciclib also demonstrates potent inhibitory activity against Tropomyosin receptor kinase A (TRKA) and members of the Src family of kinases.[5][6][8] This multi-targeted profile suggests that Milciclib may overcome resistance mechanisms that arise from the activation of compensatory signaling pathways.[9][12]

Figure 1: Milciclib inhibits CDK-mediated cell cycle progression, leading to G1 arrest.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of Milciclib across various biochemical and cellular assays, as well as its effects in preclinical and clinical settings.

Table 1: Biochemical Kinase Inhibitory Activity of Milciclib

This table presents the half-maximal inhibitory concentration (IC50) values of Milciclib against a panel of purified kinases.

| Target Kinase | IC50 (nM) | Reference(s) |

| Cyclin A / CDK2 | 45 | [6][7][8] |

| Cyclin E / CDK2 | 363 | [1][7][8] |

| Cyclin B / CDK1 | 398 | [1][7][8] |

| Cyclin D1 / CDK4 | 160 | [1][7][8] |

| p35 / CDK5 | 265 | [1][6] |

| Cyclin H / CDK7 | 150 | [6][7][8] |

| TRKA | 53 | [6][7][8] |

Table 2: Antiproliferative Activity of Milciclib in Human Cancer Cell Lines

This table shows the IC50 values for Milciclib's ability to inhibit the growth of various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| A2780 | Ovarian Carcinoma | 0.2 | [8] |

| HCT116 | Colorectal Cancer | 0.275 | [10][11] |

| RKO | Colorectal Cancer | 0.403 | [10][11] |

| MDA-MB-231 | Breast Cancer | 0.31 | [8] |

| HEK-293T | Embryonic Kidney | 1.5 | [8] |

| HeLa | Cervical Cancer | 4.0 | [8] |

Table 3: Summary of In Vivo Preclinical Studies

This table highlights key findings from animal model studies investigating Milciclib's efficacy.

| Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |

| A2780 Xenograft | Human Ovarian Carcinoma | Not specified | Good efficacy and tolerability | [6] |

| K-Ras(G12D)LA2 Mice | Lung Cancer | 40 mg/kg, twice daily for 10 days (oral) | Significant tumor growth inhibition | [6][13] |

| Orthotopic Murine Model | Human Hepatocellular Carcinoma | Not specified | Synergistic anti-HCC activity with sorafenib | [14][15] |

| DMBA-induced Rat Model | Mammary Carcinoma | 5, 10, 15 mg/kg (oral) | Inhibited tumor growth | [13] |

Table 4: Overview of Selected Clinical Trials

This table provides a snapshot of clinical investigations of Milciclib in cancer patients.

| Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference(s) |

| Phase I | Refractory Solid Tumors (with Gemcitabine) | 45-80 mg/m²/day (oral, 7 days on/7 off) | Recommended Phase II dose: 80 mg/m²/day. Encouraging clinical benefit in ~36% of patients. | [16] |

| Phase IIa | Unresectable, Sorafenib-Refractory/-Intolerant Hepatocellular Carcinoma (HCC) | 100 mg/day (oral, 4 days on/3 off) | Well-tolerated with manageable toxicities. Median TTP and PFS of 5.9 months. Clinical Benefit Rate (CBR) of 61%. | [17][18][19] |

| Phase II | Thymic Carcinoma & B3 Thymoma | Not specified | Met primary endpoint of 3-month Progression-Free Survival (PFS). | [20][21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of Milciclib.

Biochemical Kinase Inhibition Assay

Objective: To determine the IC50 value of Milciclib against purified protein kinases.

Methodology:

-

Assay Principle: A strong anion exchanger-based assay is commonly used.[7] It measures the transphosphorylation of a specific peptide or protein substrate by a kinase in the presence of [γ-33P]ATP.[7]

-

Enzyme and Substrate Preparation: For each kinase, determine the Michaelis-Menten constant (KM) for ATP and the specific substrate. Run the assay at optimized concentrations, typically 2x KM for ATP and 5x KM for the substrate, to allow for direct comparison of IC50 values across different kinases.[7]

-

Reaction: The kinase, substrate, [γ-33P]ATP, and varying concentrations of Milciclib are incubated in an appropriate buffer with cofactors in 384-well plates.[7]

-

Separation and Detection: The reaction mixture is transferred to a Dowex 1X8 resin-based filter, which captures the radiolabeled substrate. Unreacted [γ-33P]ATP is washed away.

-

Data Analysis: The radioactivity of the captured substrate is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control (DMSO vehicle). IC50 values are determined by plotting the percent inhibition against the logarithm of the Milciclib concentration and fitting the data to a sigmoidal dose-response curve.[13]

Cell Proliferation Assay (e.g., MTT or CCK-8)

Objective: To measure the antiproliferative effect of Milciclib on cancer cell lines and determine the cellular IC50.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 2 x 10⁴ cells/mL) in 96-well plates and allow them to adhere overnight.[6][22]

-

Drug Treatment: Treat the cells with a serial dilution of Milciclib (and a vehicle control, e.g., DMSO not exceeding 0.1%) for a specified period, typically 72 hours.[10][13]

-

Viability Assessment (CCK-8 Example):

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration and fitting to a dose-response curve.[6]

Figure 2: General workflow for a cell proliferation assay to determine IC50 values.

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation status of proteins in the CDK pathway following Milciclib treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Milciclib for a predetermined time (e.g., 24-72 hours).[11] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate 10-30 µg of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]

-

Blocking and Antibody Incubation:

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., p-Rb, total Rb, Cyclin A, p21, p27, GAPDH) overnight at 4°C.[6][23]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24] A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

Cell Cycle Analysis

Objective: To determine the effect of Milciclib on cell cycle phase distribution.

Methodology:

-

Cell Treatment: Treat cells in 6-well plates with various concentrations of Milciclib for a specified time (e.g., 24, 48, or 72 hours).[11][25]

-

Cell Harvesting and Fixation: Harvest both adherent and floating cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or Hoechst) and RNase A. Incubate in the dark.[25]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram of cell counts versus fluorescence intensity.[22] This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy and tolerability of Milciclib in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously or orthotopically implant human tumor cells (e.g., A2780, MHCC97-H) into immunocompromised mice (e.g., nude or SCID mice).[6][14]

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.

-

Drug Administration: Administer Milciclib orally (p.o.) according to a predetermined dosing schedule (e.g., 40 mg/kg, twice daily).[6] The control group receives the vehicle.

-

Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

References

- 1. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tizianalifesciences.com [tizianalifesciences.com]

- 3. Facebook [cancer.gov]

- 4. Pan Cyclin-Dependent Kinase Inhibitors for the Treatment of Breast Cancer [ijdrug.com]

- 5. Milciclib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]

- 12. Tiziana Life Sciences Plc Announces Initiation Of A Phase IIa Clinical Trial With Milciclib In Patients With Hepatocellular Carcinoma - BioSpace [biospace.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. oatext.com [oatext.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase I dose-escalation study of milciclib in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. targetedonc.com [targetedonc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tizianalifesciences.com [tizianalifesciences.com]

- 22. ijbs.com [ijbs.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Milciclib Maleate: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milciclib Maleate (PHA-848125) is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TrkA).[1][2][3] By disrupting the cell cycle and other signaling pathways, Milciclib has demonstrated potential as an antineoplastic agent.[1][2] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in a research setting. The included assays are fundamental for characterizing its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.

Data Presentation

Table 1: Inhibitory Activity of Milciclib against Various Kinases

| Target Kinase | IC50 (nM) |

| CDK2/Cyclin A | 45[4][5] |

| TrkA | 53[4][5] |

| CDK7/Cyclin H | 150[4][5] |

| CDK4/Cyclin D1 | 160[4][5] |

| CDK5/p35 | 265[6] |

| CDK2/Cyclin E | 363[4][5] |

| CDK1/Cyclin B | 398[4][5] |

Mechanism of Action & Signaling Pathway

Milciclib primarily exerts its effect by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression.[7] Specifically, its potent inhibition of CDK2 disrupts the G1/S phase transition.[8] CDKs, in complex with their cyclin partners, phosphorylate the Retinoblastoma (Rb) protein.[9][10] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[9] By inhibiting CDKs, Milciclib prevents Rb phosphorylation, keeping E2F sequestered and thereby arresting the cell cycle.[6] Milciclib also demonstrates inhibitory activity against TrkA, a receptor tyrosine kinase involved in cell survival and proliferation.[4][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Milciclib on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 20% SDS in 50% N,N-dimethylformamide, pH 4.7 or DMSO)[11]

-

Microplate reader

Workflow:

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[12][13]

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the Milciclib dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12][13]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]

-

After incubation, add 100 µL of solubilization solution to each well.[11]

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.[11]

-

Read the absorbance at a wavelength between 570 and 600 nm using a microplate reader.[14]

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of Milciclib concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to Milciclib treatment using propidium iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol[3]

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Workflow:

References

- 1. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. texaschildrens.org [texaschildrens.org]

- 9. mdpi.com [mdpi.com]

- 10. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Note: Determination of Milciclib Maleate IC50 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Milciclib (also known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs) and Tropomyosin receptor kinase A (TRKA).[1][2] As a potent, ATP-competitive inhibitor, Milciclib primarily targets CDK2, but also shows activity against CDK1, CDK4, CDK5, and CDK7.[3][4][5] By inhibiting these key regulators of the cell cycle, Milciclib can induce cell cycle arrest, primarily at the G1 phase, and promote apoptosis in cancer cells.[1][3] Its dual inhibitory action on both CDKs and TRKA, a receptor often mutated in various cancers, makes it a compound of significant interest in oncology research.[2] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Milciclib Maleate in various cancer cell lines, a critical step in evaluating its anti-proliferative efficacy.

Mechanism of Action and Signaling Pathways

Milciclib exerts its anti-cancer effects by targeting two key cellular signaling pathways: the cell cycle progression pathway regulated by CDKs and the growth factor signaling pathway mediated by TRKA.

2.1. CDK Inhibition and Cell Cycle Control

CDKs are serine/threonine kinases that form complexes with regulatory proteins called cyclins. These cyclin-CDK complexes phosphorylate specific substrates to drive the cell through the different phases of the cell cycle.[1][2] Milciclib's inhibition of multiple CDKs disrupts this process, leading to a halt in cell proliferation. For instance, inhibition of CDK2/Cyclin E and CDK4/Cyclin D1 complexes prevents the phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypophosphorylated state where it binds to the E2F transcription factor, blocking the transcription of genes required for the G1 to S phase transition.

Caption: Milciclib inhibits CDK4/2, preventing pRb phosphorylation and blocking G1-S transition.

2.2. TRKA Signaling Inhibition

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell survival and proliferation. Milciclib's inhibition of TRKA blocks these pro-survival signals, contributing to its anti-tumor activity.[4]

Caption: Milciclib inhibits the TRKA receptor, blocking downstream pro-survival signaling.

Quantitative Data Summary

The inhibitory potency of Milciclib has been characterized in both biochemical (cell-free) and cell-based assays. The tables below summarize publicly available IC50 data.

Table 1: Biochemical IC50 Values of Milciclib

| Target Kinase Complex | IC50 (nM) | Reference |

|---|---|---|

| CDK2/Cyclin A | 45 | [3][4] |

| TRKA | 53 | [3][4] |

| CDK7/Cyclin H | 150 | [3][4] |

| CDK4/Cyclin D1 | 160 | [3][4] |

| CDK5/p35 | 265 | [3] |

| CDK2/Cyclin E | 363 | [4] |

| CDK1/Cyclin B | 398 |[4] |

Table 2: Cell-Based IC50 Values of Milciclib

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| A2780 | Ovarian Carcinoma | CellTiter-Glo | 0.2 | [3] |

| MHCC97-H | Hepatocellular Carcinoma | Proliferation Assay | ~1.3 - 3.1* | [5] |

Note: The value for MHCC97-H is an approximate range derived from combination studies.[5]

Experimental Protocol: IC50 Determination using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound. This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.

4.1. Materials and Reagents

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

Lysis/Solubilization buffer (e.g., 20% SDS, 50% N,N-dimethylformamide, pH 4.7 or acidified isopropanol)[3]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-600 nm)

4.2. Experimental Workflow

Caption: Workflow for determining Milciclib IC50 using a cell viability assay.

4.3. Step-by-Step Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the final desired concentrations (e.g., a range from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells (including control) is consistent and non-toxic (typically <0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate Milciclib concentration or control medium (with DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO2.[3]

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

-

Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization buffer to each well to dissolve the crystals.[3]

-

Incubate overnight at 37°C or shake for 15-20 minutes at room temperature to ensure complete dissolution.[3]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 595 nm.[3]

-

Subtract the average absorbance of the 'blank' wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control:

-

% Viability = (Absorbance_Treated / Absorbance_Control) x 100

-

-

Plot the % Viability against the logarithm of the Milciclib concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) with graphing software (like GraphPad Prism or R) to calculate the IC50 value, which is the concentration of Milciclib that reduces cell viability by 50%.[3]

-

Alternative Assay: CellTiter-Glo® Luminescent Cell Viability Assay

As an alternative to the MTT assay, the CellTiter-Glo® assay offers a more sensitive, faster, and single-addition protocol. It measures ATP levels, which is a direct indicator of metabolically active cells. The protocol involves adding the CellTiter-Glo® reagent directly to the wells, incubating for a short period, and then reading the luminescent signal. This method was used to determine the IC50 in A2780 cells.[3]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for determining the IC50 value of this compound in cancer cell lines. By targeting key cell cycle regulators and growth factor pathways, Milciclib demonstrates significant anti-proliferative activity. Accurate and reproducible IC50 determination using standardized methods like the MTT or CellTiter-Glo assays is fundamental for preclinical evaluation and for understanding the compound's therapeutic potential across different cancer types.

References

Application Notes and Protocols for the Use of Milciclib Maleate in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Milciclib Maleate, a potent cyclin-dependent kinase (CDK) inhibitor, in preclinical xenograft mouse models. This document includes detailed experimental protocols, quantitative data on its anti-tumor efficacy, and a description of its mechanism of action with illustrative signaling pathways.

Introduction to this compound

This compound (formerly known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple CDKs, which are key regulators of the cell cycle.[1][2] Its primary mechanism of action involves the inhibition of CDK2, leading to cell cycle arrest, predominantly at the G1 phase.[1] Milciclib also demonstrates inhibitory activity against other CDKs, including CDK1, CDK4, CDK5, and CDK7, as well as Tropomyosin receptor kinase A (TRKA) and Src family kinases.[1][2] This multi-targeted profile contributes to its broad-spectrum anti-tumor activity observed in various preclinical cancer models.

Mechanism of Action: Inhibition of the CDK-Rb-E2F Pathway

Milciclib exerts its anti-proliferative effects by disrupting the normal progression of the cell cycle. In a healthy cell, the transition from the G1 to the S phase is tightly controlled by the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.

The phosphorylation of pRb by CDK4/6-cyclin D and subsequently by CDK2-cyclin E complexes leads to the release of E2F, allowing the cell to enter the S phase. Milciclib, by inhibiting these CDKs, prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, sequestering E2F and thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the cell cycle.

Quantitative Data on Anti-Tumor Efficacy in Xenograft Models

Milciclib has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models. The following tables summarize the quantitative data from preclinical studies.

This compound as a Monotherapy

| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Effect | Citation(s) |

| Ovarian Carcinoma | A2780 | Nude | Not specified | Good efficacy and well-tolerated | [3] |

| Ovarian Cancer | ID8p53-/- | C57BL/6 | 5 mg/kg/day (i.p.) for 10 days | Significant decrease in omental tumor weight | [4] |

| Triple-Negative Breast Cancer | Not specified | Not specified | 40 mg/kg (oral) | Inhibition of tumor growth and metastatic progression | [5] |

| Hepatocellular Carcinoma (HCC) | MHCC97-H (orthotopic) | Nude | 30 mg/kg/day (oral) | ~40-50% reduction in tumor size compared to vehicle | [6] |

| K-Ras Mutant Lung Adenocarcinoma | K-Ras(G12D)LA2 | Transgenic | 40 mg/kg twice daily (oral) for 10 days | Significant tumor growth inhibition | [1][3] |

| Mammary Carcinoma | DMBA-induced | Rat | 5, 10, and 15 mg/kg twice daily (oral) | Dose-dependent tumor growth inhibition | [1] |

This compound in Combination Therapy

| Cancer Type | Combination Agent | Cell Line | Mouse Strain | Dosage and Schedule | Effect | Citation(s) |

| Hepatocellular Carcinoma (HCC) | Sorafenib | MHCC97-H (orthotopic) | Nude | Milciclib: 30 mg/kg/day (oral) + Sorafenib: 20 mg/kg/day (oral) | Synergistic effect; ~70-90% reduction in tumor growth compared to vehicle | [6] |

Experimental Protocols

The following are detailed protocols for the use of this compound in subcutaneous xenograft mouse models.

Establishment of Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model using cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® (or other basement membrane matrix)

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

-

Syringes (1 mL) and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions until ~80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

-